molecular formula C20H21N5OS B10961557 3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10961557
M. Wt: 379.5 g/mol
InChI Key: CHTJCDBVRRWKOZ-UHFFFAOYSA-N
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Description

1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, and is substituted with various functional groups, including isopropyl, dimethyl, and benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-b]pyridine core through cyclization reactions involving appropriate precursors. The isopropyl and dimethyl groups can be introduced via alkylation reactions, while the benzothiazolyl group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of 1-ISOPROPYL-3,6-DIMETHYL-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the benzothiazolyl group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H21N5OS/c1-10(2)25-18-16(13(5)24-25)14(9-12(4)21-18)19(26)23-20-22-17-11(3)7-6-8-15(17)27-20/h6-10H,1-5H3,(H,22,23,26)

InChI Key

CHTJCDBVRRWKOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C(C)C)C

Origin of Product

United States

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